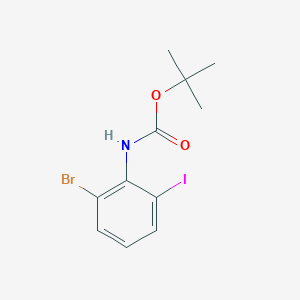

Tert-butyl (2-bromo-6-iodophenyl)carbamate

Description

Properties

Molecular Formula |

C11H13BrINO2 |

|---|---|

Molecular Weight |

398.03 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-6-iodophenyl)carbamate |

InChI |

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

YWTIGSYWMQECKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-6-iodophenyl)carbamate typically involves the reaction of 2-bromo-6-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-6-iodophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl carbamates depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

Applications in Organic Synthesis

1. Pharmaceutical Development

Tert-butyl (2-bromo-6-iodophenyl)carbamate serves as a key intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it is utilized in the synthesis of acetylcholinesterase inhibitors, which are crucial for developing new insecticides targeting disease-vectoring mosquitoes .

2. Agrochemical Synthesis

The compound plays a significant role in creating novel agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing pesticides and herbicides that require specific structural features for efficacy against pests .

3. Synthesis of Protected Anilines

this compound is used in palladium-catalyzed reactions to synthesize N-Boc protected anilines, which are important intermediates in drug synthesis . This application highlights its versatility as a building block in complex organic molecules.

Case Studies

- Insecticide Development : Research has demonstrated that derivatives of this compound exhibit promising activity against mosquito acetylcholinesterase, suggesting potential as new insecticides .

- Pharmaceutical Intermediates : A study highlighted the use of this compound in synthesizing various N-Boc protected amines, showcasing its role as a versatile intermediate in drug development processes .

- Agrochemical Innovations : The compound has been involved in the development of new herbicides that target specific biochemical pathways in plants, demonstrating its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-6-iodophenyl)carbamate is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The tert-butyl carbamate group can be cleaved under acidic conditions to release the free amine, which can then participate in additional reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Carbamates

Tert-butyl (2-bromophenyl)carbamate

- Molecular Formula: C₁₁H₁₄BrNO₂

- Key Differences : Lacks the iodine substituent at position 5.

- Reactivity : Bromine at position 2 enables single-site functionalization, but the absence of iodine limits its utility in sequential coupling reactions. Similarity score: 0.76 .

Tert-butyl (2-bromo-5-methoxyphenyl)carbamate

- Molecular Formula: C₁₂H₁₆BrNO₃

- Key Differences : Methoxy group at position 5 introduces electron-donating effects, altering electronic properties and stability. Similarity score: 0.86 .

Tert-butyl (2-amino-6-bromophenyl)carbamate

- Molecular Formula : C₁₁H₁₅BrN₂O₂

- Key Differences: Amino group at position 2 replaces iodine, enhancing nucleophilicity for diazotization or acylation reactions. This compound is less suited for halogen-based coupling .

Heterocyclic Carbamates

Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Key Differences: Pyridine ring replaces benzene, with bromine and chlorine at positions 5 and 6.

Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents | Molecular Formula | Reactivity Profile | Key Applications |

|---|---|---|---|---|

| Tert-butyl (2-bromo-6-iodophenyl)carbamate | Br (2), I (6) | C₁₁H₁₄BrINO₂ | Dual halogen reactivity for cross-coupling | Pharmaceutical intermediates |

| Tert-butyl (2-bromophenyl)carbamate | Br (2) | C₁₁H₁₄BrNO₂ | Single-site bromine functionalization | Organic synthesis |

| Tert-butyl (2-amino-6-bromophenyl)carbamate | NH₂ (2), Br (6) | C₁₁H₁₅BrN₂O₂ | Nucleophilic substitution | Agrochemical precursors |

| Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate | Br (5), Cl (6), pyridine | C₁₀H₁₂BrClN₂O₂ | Heterocyclic-directed metal catalysis | Catalytic ligand synthesis |

| Tert-butyl (4-hydroxyphenyl)carbamate | OH (4) | C₁₁H₁₅NO₃ | Polar functional group interactions | Solubility-enhanced drug delivery |

Research Findings and Key Insights

Halogen Reactivity : Iodine in the target compound enhances oxidative addition in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine analogs .

Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro in tert-butyl (3-methyl-4-nitrophenyl)carbamate) stabilize the carbamate but reduce halogen reactivity, while electron-donating groups (e.g., methoxy) improve thermal stability .

Heterocyclic vs.

Biological Activity

Tert-butyl (2-bromo-6-iodophenyl)carbamate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and relevant case studies.

- Molecular Formula: CHBrINO

- Molar Mass: 398.03 g/mol

- Density: 1.836 g/cm³

The compound features a tert-butyl group, a bromo substituent at the 2-position, and an iodo substituent at the 6-position of the phenyl ring, which contribute to its reactivity and biological properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably enzymes. The iodophenyl moiety allows for covalent bonding with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modification of their activity. The tert-butyl carbamate group enhances the compound's stability and solubility in organic solvents, facilitating its use in various biochemical assays .

Applications in Enzyme Inhibition

Research has demonstrated that this compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study investigating the structure-activity relationship revealed that bromination at the phenyl C6 position significantly increased inhibitory potency against AChE from Anopheles gambiae, a malaria vector. However, the introduction of a 6-iodo substituent resulted in a loss of activity, indicating that halogenation can have complex effects on biological function .

Table 1: Comparison of Inhibitory Potency

| Compound | Inhibitory Activity (IC) | Target Enzyme |

|---|---|---|

| This compound | Increased potency | AChE from Anopheles gambiae |

| Tert-butylphenyl methylcarbamate | Reference | AChE from humans |

Case Studies

- Insecticidal Activity : A study evaluated the insecticidal properties of various carbamate derivatives, including this compound. The results indicated that while bromination enhanced potency against Anopheles gambiae, the introduction of iodine reduced overall efficacy. This finding underscores the importance of molecular modifications in developing effective insecticides .

- Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme inhibitors. Its ability to form covalent bonds with enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.